molecular formula C20H17N3O3 B6505827 6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile CAS No. 1421529-14-7

6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile

Cat. No.: B6505827
CAS No.: 1421529-14-7
M. Wt: 347.4 g/mol
InChI Key: PFJDNQRAMVGZFB-UHFFFAOYSA-N
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Description

6-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 3 and a piperidin-4-yloxy group at position 6. The piperidine moiety is further functionalized with a 1-benzofuran-2-carbonyl group, introducing a bicyclic aromatic system. This structural motif is significant in medicinal chemistry, as carbonitrile derivatives often exhibit bioactivity, particularly in targeting enzymes or receptors. The benzofuran group enhances lipophilicity and may facilitate π-π interactions in biological systems, while the ether linkage between the piperidine and pyridine rings contributes to conformational flexibility.

Properties

IUPAC Name

6-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c21-12-14-5-6-19(22-13-14)25-16-7-9-23(10-8-16)20(24)18-11-15-3-1-2-4-17(15)26-18/h1-6,11,13,16H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJDNQRAMVGZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent. The piperidine ring is often introduced via a nucleophilic substitution reaction involving piperidine and a suitable leaving group.

The final step involves the coupling of the benzofuran and piperidine intermediates with the pyridine-3-carbonitrile moiety. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran moiety.

    Reduction: Amines derived from the carbonitrile group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyridine-3-carbonitrile group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Core Structure and Substituents

Compound Name Position 6 Substituent Position 3 Group Key Features Reference
6-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile 1-(1-Benzofuran-2-carbonyl)piperidin-4-yloxy Carbonitrile Benzofuran moiety, ether linkage, moderate lipophilicity -
6-{[1-(2,4-Dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile 1-(2,4-Dichloro-5-methylbenzenesulfonyl)piperidin-4-yloxy Carbonitrile Sulfonyl group (electron-withdrawing), chloro substituents, higher polarity
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile 4-(3-Methylphenyl)piperazin-1-yl Carbonitrile Piperazine ring (basic nitrogen), 3-methylphenyl, enhanced hydrogen bonding
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile 4-Methylpiperazin-1-yl (position 2), phenyl (position 4), thiophen-2-yl (position 6) Carbonitrile Multiple substituents, thiophene ring for π-π interactions

Key Observations

  • Piperidine vs.
  • Acyl vs. Sulfonyl Groups : The sulfonyl group in increases polarity and electron-withdrawing effects, likely enhancing aqueous solubility but reducing lipophilicity relative to the benzofuran-2-carbonyl group in the target compound.
  • Aromatic Substituents : The benzofuran moiety in the target compound offers a fused aromatic system for π-π stacking, whereas thiophene () or phenyl groups () provide simpler aromatic interactions.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted logP* Water Solubility*
This compound C21H18N2O3 346.39 ~3.2 Moderate (lipophilic)
6-{[1-(2,4-Dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile C18H17Cl2N3O3S 426.32 ~2.8 High (polar sulfonyl)
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile C17H18N4 278.35 ~2.5 Moderate (basic piperazine)

Hypothetical Pharmacological Implications

  • Carbonitrile Group : Common in kinase inhibitors, the carbonitrile may coordinate with ATP-binding sites.
  • Benzofuran vs. Sulfonyl : The benzofuran group’s lipophilicity could enhance blood-brain barrier penetration, while the sulfonyl group () might favor hydrophilic targets.
  • Piperazine Basicility : Compounds like may exhibit pH-dependent solubility, advantageous for oral bioavailability.

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